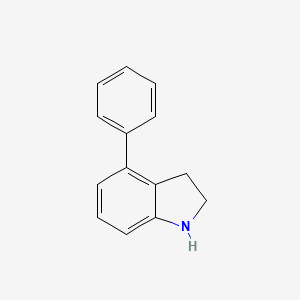

4-phenyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOLFBFLUVRUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 2,3 Dihydro 1h Indole and Analogues

Foundational Synthetic Approaches to Dihydroindoles

The construction of the dihydroindole ring system has been a subject of extensive research, leading to the development of several reliable synthetic routes. These foundational methods often involve the reduction of more oxidized indole (B1671886) precursors or adaptations of classical indole syntheses.

Reductive Strategies from Indole and Oxindole (B195798) Precursors

One of the most direct methods to obtain dihydroindoles is through the reduction of the corresponding indole or oxindole precursors. The choice of reducing agent and reaction conditions is crucial to achieve selective reduction of the pyrrole (B145914) ring without affecting other functional groups or the benzene (B151609) ring.

Catalytic hydrogenation is a widely employed technique for the reduction of indoles to indolines. This method often utilizes transition metal catalysts such as platinum, palladium, or rhodium on a solid support like carbon. The reaction is typically carried out under a hydrogen atmosphere. For instance, the hydrogenation of unprotected indoles can be challenging due to the stability of the aromatic indole ring and potential catalyst poisoning by the resulting indoline (B122111) product. nih.gov However, the use of a Pt/C catalyst activated by p-toluenesulfonic acid in water has been shown to be an environmentally benign and effective method for the hydrogenation of various substituted indoles to their corresponding indolines in excellent yields. nih.gov

Another common reductive approach involves the use of chemical reducing agents. Reagents like sodium cyanoborohydride (NaBH3CN) in the presence of an acid, or triethylsilane with trifluoroacetic acid, have proven effective for the reduction of the C2-C3 double bond of the indole nucleus. While effective, these methods often require stoichiometric amounts of the reducing agent and can generate significant chemical waste. nih.gov

The reduction of oxindoles provides an alternative route to the dihydroindole core. This transformation can be achieved using various reducing agents, such as borane (B79455) complexes (e.g., BH3·THF) or catalytic hydrogenation under more forcing conditions than those required for indoles.

Table 1: Examples of Reductive Strategies for Dihydroindole Synthesis

| Precursor | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Substituted Indoles | Pt/C, p-toluenesulfonic acid, H2, water | Substituted Indolines | Excellent |

| Indole | NaBH3CN, acid | Indoline | Good |

| Indole | Triethylsilane, trifluoroacetic acid | Indoline | - |

Adaptations of Fischer Indole Synthesis for Dihydroindole Systems

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgmdpi.com While this method directly yields indoles, it can be adapted to produce dihydroindoles by subsequent reduction of the resulting indole or by modifying the reaction conditions or substrates.

The classical Fischer indole synthesis proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enamine, a thermofisher.comthermofisher.com-sigmatropic rearrangement, loss of ammonia, and rearomatization to form the indole ring. wikipedia.org A wide range of Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid) and Lewis acids (e.g., ZnCl2, BF3·OEt2) can be used to catalyze this transformation. wikipedia.orgmdpi.com

To obtain dihydroindoles from this method, a two-step sequence is often employed where the indole synthesized via the Fischer reaction is subsequently subjected to one of the reductive strategies described in the previous section. Alternatively, modifications to the Fischer indole synthesis itself can lead to dihydroindole systems. For instance, the use of specific starting materials or reaction conditions that favor the formation of a non-aromatic intermediate that can be trapped or reduced in situ have been explored.

Table 2: Catalysts Commonly Used in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | HCl, H2SO4, Polyphosphoric acid, p-Toluenesulfonic acid |

| Lewis Acids | Boron trifluoride (BF3), Zinc chloride (ZnCl2), Iron(III) chloride (FeCl3), Aluminum chloride (AlCl3) |

Advanced and Stereoselective Synthesis of 4-Phenyl-2,3-dihydro-1H-indole

The synthesis of specifically substituted dihydroindoles like this compound often requires more sophisticated and regioselective methods. These advanced strategies include specialized cyclization reactions, metal-catalyzed cross-coupling and cycloaddition reactions, and multi-component reactions.

Cyclization Reactions in Dihydroindole Ring Formation

Intramolecular cyclization reactions are a powerful tool for the construction of the dihydroindole ring system. These reactions typically involve the formation of a carbon-nitrogen or a carbon-carbon bond to close the five-membered ring. For the synthesis of 4-phenyl substituted dihydroindoles, the starting material must already contain the pre-formed phenyl group at the desired position on the aromatic ring.

One common strategy involves the reductive cyclization of ortho-substituted nitroarenes. For example, a 2-(2-nitroaryl)acetonitrile derivative can be reduced, and the resulting amine can undergo intramolecular cyclization to form the indole ring. organic-chemistry.org Subsequent reduction of the indole would yield the desired dihydroindole.

Another approach is the intramolecular Heck reaction, where a palladium catalyst is used to promote the cyclization of an N-allyl-2-haloaniline derivative. This method directly forms the dihydroindole ring system. mdpi.com The presence of a phenyl group at the 4-position of the aniline (B41778) precursor would lead to the corresponding this compound.

Metal-Catalyzed Coupling and Cycloaddition Methodologies for Dihydroindole Scaffolds

Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of heterocyclic compounds, including indoles and dihydroindoles. These methods offer high efficiency and functional group tolerance.

A prominent strategy for the synthesis of 4-phenylindoles, which are precursors to this compound, is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl boronic acid with an aryl halide. For instance, the Suzuki coupling of a 4-haloindole derivative with phenylboronic acid can introduce the phenyl group at the 4-position. nih.govnih.gov The resulting 4-phenylindole can then be reduced to the target dihydroindole.

Palladium-catalyzed intramolecular cyclization of alkynes and imines is another advanced methodology that can be employed. This reaction can lead to the formation of functionalized indoles that can be subsequently reduced. organic-chemistry.org Additionally, palladium-catalyzed annulation reactions have been developed for the synthesis of N-fused polycyclic indoles, which can serve as complex dihydroindole analogues. datapdf.com

Table 3: Examples of Palladium-Catalyzed Reactions in Indole and Dihydroindole Synthesis

| Reaction Type | Catalyst/Reagents | Application |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl2, K2CO3 | Synthesis of 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles nih.gov |

| Intramolecular Heck Reaction | Pd(OAc)2, PPh3 | Synthesis of tricyclic indole skeletons encyclopedia.pub |

| Intramolecular Cyclization | Pd(OAc)2, tri-n-butylphosphine | Synthesis of 2-substituted-3-(1-alkenyl)indoles organic-chemistry.org |

Multi-component Reactions and One-Pot Syntheses of Dihydroindole Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. One-pot syntheses, a related concept, involve multiple sequential reaction steps in the same pot without the isolation of intermediates. These approaches are advantageous due to their operational simplicity, time and resource efficiency, and their ability to rapidly generate molecular diversity.

While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct highly functionalized dihydroindole systems. For example, a one-pot synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones has been reported, showcasing the utility of one-pot procedures for heterocyclic synthesis. organic-chemistry.org Similar strategies could be envisioned for the construction of the dihydroindole core, where the necessary phenyl substituent is introduced as part of one of the reaction components.

For instance, a one-pot reaction could involve an initial cross-coupling reaction to introduce the phenyl group onto an aniline derivative, followed by a cyclization reaction to form the dihydroindole ring. The development of such MCRs and one-pot syntheses for this compound and its analogues remains an active area of research, promising more streamlined and efficient access to this important class of compounds.

Enantioselective Approaches to Phenyl-Dihydroindoles

Achieving enantioselectivity in the synthesis of phenyl-dihydroindoles is crucial for pharmaceutical applications, where a single enantiomer often accounts for the desired biological activity. Catalytic asymmetric synthesis is a primary strategy for creating these chiral molecules. sciencedaily.com

One prominent method is the catalytic asymmetric Friedel–Crafts reaction, which facilitates the enantioselective formation of carbon-carbon bonds on the indole nucleus. mdpi.comnih.gov This reaction has been successfully applied to indoles using various electrophilic partners, catalyzed by chiral metal complexes or organocatalysts. nih.gov For instance, chiral aziridine-phosphines have been synthesized and used as ligands in copper(I)-catalyzed asymmetric Friedel–Crafts alkylation of indoles with electrophiles like β-nitrostyrene. mdpi.comresearchgate.net This approach yields functionalized indole derivatives with moderate to good enantioselectivity. mdpi.comresearchgate.net The reaction's success often depends on minimizing steric hindrance between the catalyst and the substrates, allowing for a favorable stereochemical outcome. mdpi.com

Another powerful technique is the asymmetric desymmetrizing [3+2] annulation reaction. This method has been used to synthesize hydroindoles (dihydroindoles) from p-quinamines and arylalkylketenes. nih.gov Catalyzed by a chiral bisguanidinium hemisalt, this reaction proceeds through multiple hydrogen bond interactions to yield enantiomerically enriched products in good yields under mild conditions. nih.gov

The classic Fischer indole synthesis, a foundational method for creating the indole core, has also been adapted for enantioselectivity. sciencedaily.com A catalytic version utilizing a chiral, cyclic phosphoric acid as the catalyst can produce cyclopenta[b]indoles with a desired spatial structure from diketones and phenylhydrazine derivatives. sciencedaily.com The catalyst controls the reaction by selectively accelerating the conversion of one hydrazone enantiomer over the other, ultimately shifting the equilibrium towards the desired chiral product. sciencedaily.com

Below is a summary of representative enantioselective methods applicable to the synthesis of chiral indole frameworks.

| Method | Catalyst/Reagent | Reactants | Key Features | Reference |

| Asymmetric Friedel–Crafts Alkylation | Chiral aziridine-phosphine / Copper(I) complex | Indoles, β-nitrostyrene | Forms C-C bonds enantioselectively; yields functionalized indoles. | mdpi.comnih.gov |

| Asymmetric Desymmetrizing [3+2] Annulation | Chiral bisguanidinium hemisalt | p-Quinamines, Arylalkylketenes | Synthesizes hydroindoles with high enantiomeric enrichment under mild conditions. | nih.gov |

| Catalytic Asymmetric Fischer Indole Synthesis | Chiral phosphoric acid | Diketones, Phenylhydrazine derivatives | Produces specific enantiomers of fused indole systems like cyclopenta[b]indoles. | sciencedaily.com |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is essential for exploring structure-activity relationships in medicinal chemistry. Various synthetic routes allow for the introduction of different functional groups onto the core structure.

Palladium-catalyzed cross-coupling reactions are a highly effective method for creating C-C bonds. For example, the direct arylation of NH-indoles with aryl halides can produce 3-phenyl-1H-indoles. nih.gov This methodology, using a palladium(II) acetate/bis(diphenylphosphino)methane [Pd(OAc)₂/dppm] catalytic system in water, demonstrates high regioselectivity for the C-3 position of the indole. nih.gov While this example illustrates C-3 arylation, similar principles can be applied to functionalize other positions of the indole or dihydroindole ring, depending on the starting materials and directing groups.

The Fischer indole synthesis remains a versatile and widely used method for preparing substituted indoles from arylhydrazines and ketones or aldehydes. orientjchem.orggoogle.com This reaction can be performed under various acidic conditions. For instance, reacting a substituted phenylhydrazine with a ketone in an aqueous medium in the presence of an acid like sodium hydrogen sulphate can yield substituted indoles. google.com The choice of the specific ketone and phenylhydrazine determines the substitution pattern of the final indole product. orientjchem.org

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to synthesize 3-substituted indoles. openmedicinalchemistryjournal.com One such process involves the reaction between an indole, an aromatic aldehyde, and a C-H activated acid, using polyethylene (B3416737) glycol 400 as a reaction medium, to generate the desired derivatives in high yields. openmedicinalchemistryjournal.com

A series of 2-sulfonylphenyl-3-phenyl-indoles have been synthesized and evaluated as selective COX-2 inhibitors, highlighting the therapeutic potential of substituted phenyl-indoles. nih.gov The synthesis of these complex molecules often involves multi-step sequences starting from appropriately substituted precursors.

The table below outlines several methods for synthesizing substituted phenyl-indole derivatives.

| Method | Catalyst/Reagent | Reactants | Product Type | Yield | Reference |

| Direct C-H Arylation | Pd(OAc)₂/dppm, LiOH·H₂O | Indole, Aryl halide | 3-Phenyl-1H-indole | 10–77% | nih.gov |

| Fischer Indole Synthesis | Boron trifluoride ethyl etherate | 1-(4-benzoylphenyl)propan-1-one, Phenylhydrazine | 4-(3-methyl-1H-indol-2-yl)phenylmethanone | Quantitative | orientjchem.org |

| Multicomponent Reaction | Polyethylene glycol 400 | Indole, Aromatic aldehydes, C-H activated acids | 3-Substituted indoles | 86-96% | openmedicinalchemistryjournal.com |

| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid (CPA) | 3,3-Difluoro-2-aryl-3H-indoles, Cycloketones | C2-quaternary indolin-3-ones | N/A | acs.org |

Chemical Reactivity and Transformation Pathways of 4 Phenyl 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Dynamics on the Phenyl and Dihydroindole Rings

The 4-phenylindoline scaffold presents two aromatic rings susceptible to electrophilic attack: the benzene (B151609) ring of the dihydroindole core and the appended phenyl group. The regioselectivity of these reactions is governed by the electronic properties of the substituents on each ring.

The nitrogen atom of the dihydroindole moiety is a powerful activating group, directing incoming electrophiles to the ortho and para positions of its own benzene ring. libretexts.org Specifically, the C-5 and C-7 positions are electronically enriched. Conversely, the phenyl group at C-4 acts as an electron-withdrawing group via induction, deactivating the dihydroindole ring, while the dihydroindole moiety deactivates the appended phenyl ring.

Studies on related substituted indoles and indolines provide insight into these dynamics:

Nitration: The nitration of 2,3-diphenylindole shows solvent-dependent regioselectivity. In acetic acid, substitution occurs at the 6-position of the indole (B1671886) core, whereas in sulfuric acid, the reaction happens on the C-3 phenyl group first, followed by the indole C-5 position. researchgate.net For 4-phenylindoline, electrophilic substitution is anticipated to favor the C-5 position of the dihydroindole ring due to the strong activating effect of the nitrogen atom. For instance, nitration of some indolines can lead to the formation of 5-nitro or 7-nitro derivatives.

Halogenation: The halogenation of indoles typically occurs at the most activated position. researchgate.net For 4-phenylindoline, this would again predict substitution at the C-5 or C-7 positions. Enzymatic halogenation of 2-phenylindole (B188600) using vanadium haloperoxidase results in halogenation at the C-3 position of the indole ring. nih.govresearchgate.net Copper(II) chloride has been used for the regioselective C-2 chlorination of indoles bearing a pyrimidyl directing group. rsc.org

The directing effects of substituents play a crucial role in determining the outcome of these reactions. numberanalytics.com The interplay between the activating dihydroindole nitrogen and the deactivating nature of the cross-conjugated phenyl rings dictates the ultimate position of electrophilic attack.

Nucleophilic Reactivity at the Nitrogen Center and Side Chain Modifications

The nitrogen atom in 4-phenyl-2,3-dihydro-1H-indole is a secondary amine, rendering it nucleophilic. This allows for a variety of transformations at the N-1 position, which are fundamental for creating diverse derivatives. researchgate.net

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents. google.com This reaction is often carried out in the presence of a base to deprotonate the nitrogen, forming a more potent nucleophile. google.comnih.gov For example, N-alkylation can be achieved with reagents like dimethyl carbonate or benzyl (B1604629) chloride. google.com

N-Acylation: Acylation of the indoline (B122111) nitrogen is a common transformation, typically achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. rsc.orgnih.gov This reaction is crucial for synthesizing N-acylindolines and related amides, which are precursors to a wide range of functionalized molecules. acs.orgnih.gov

N-Arylation: The nitrogen atom can also undergo arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-arylindolines. rsc.org This allows for the introduction of various substituted aryl groups.

These modifications at the nitrogen center are pivotal in synthesizing derivatives with tailored electronic and steric properties, which is a key strategy in medicinal chemistry. nih.gov

Table 1: Examples of N-Center Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| N-Alkylation | Dimethyl carbonate, Base | N-Methylindoline | google.com |

| N-Alkylation | Allylic carbonates, Iridium catalyst | N-Allylindoline | nih.gov |

| N-Acylation | Acyl chloride, Triethylamine | N-Acylindoline | rsc.org |

| N-Arylation | Aryl halide, Palladium catalyst | N-Arylindoline | rsc.org |

Oxidative and Reductive Transformation Chemistry

The 4-phenylindoline scaffold can undergo both oxidative and reductive transformations, altering the saturation level of the heterocyclic ring or modifying functional groups.

Oxidation/Dehydrogenation: One of the most significant oxidative reactions for indolines is dehydrogenation (aromatization) to form the corresponding indole. This transformation can be achieved using various oxidizing agents or catalytic systems, such as palladium on carbon (Pd/C) at elevated temperatures. sci-hub.se This reaction is a key step in many synthetic routes to access highly functionalized 4-phenylindoles. rsc.org Other oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can potentially oxidize the dihydroindole ring to introduce ketone or other oxidized functionalities. evitachem.com

Reduction: While the dihydroindole ring is already partially saturated, the aromatic rings can be reduced under more forcing conditions, such as high-pressure catalytic hydrogenation. However, selective reduction of the nitro group to an amine is a more common and synthetically useful transformation in derivatives bearing this functionality. acs.org

Rearrangement Reactions Involving the Dihydroindole Framework

Rearrangement reactions provide pathways to structurally complex molecules from simpler precursors. While specific rearrangement studies on this compound are not extensively documented, related indole chemistries suggest potential pathways. For instance, certain N-substituted indoles can undergo rearrangement under thermal conditions in the presence of polyphosphoric acid. researchgate.net Acid-catalyzed rearrangements are also known for some indole derivatives, although these can sometimes lead to mixtures of products. bhu.ac.in The stability of the dihydroindole framework generally makes it less prone to skeletal rearrangements compared to more strained heterocyclic systems.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's periphery. solubilityofthings.comsinica.edu.twub.edu For 4-phenylindoline, derivatization strategies often focus on the nucleophilic nitrogen or the activated positions on the aromatic rings.

Key strategies include:

Synthesis of Sulfonamides: The dihydroindole nitrogen can be reacted with sulfonyl chlorides to produce sulfonamide derivatives. This has been a successful strategy in medicinal chemistry, for example, in the development of N-phenylindoline-5-sulfonamide derivatives. acs.orgnih.gov

Coupling Reactions: The aromatic rings can be functionalized using modern cross-coupling reactions. For instance, if a halide is introduced onto the ring system via electrophilic substitution, it can then serve as a handle for Suzuki, Heck, or other palladium-catalyzed coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Modifications of Substituents: Functional groups introduced onto the scaffold can be further transformed. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further reactions. acs.org An ester group could be hydrolyzed to a carboxylic acid or reduced to an alcohol. solubilityofthings.com

These derivatization approaches highlight the versatility of the this compound core as a template for building a wide array of more complex molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-phenyl-2,3-dihydro-1H-indole, the spectrum is expected to show characteristic signals for the aliphatic protons of the dihydroindole ring, the aromatic protons of both the indoline (B122111) and phenyl rings, and the amine proton.

The aliphatic protons at the C2 and C3 positions of the indoline ring are expected to appear as triplets due to coupling with each other. The aromatic region would contain a complex set of multiplets corresponding to the eight aromatic protons. The proton on the nitrogen (N-H) would likely appear as a broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-2 | ~3.6 | Triplet (t) |

| H-3 | ~3.1 | Triplet (t) |

| N-H | Variable (broad singlet) | Broad Singlet (br s) |

| Aromatic H (Indoline) | ~6.7 - 7.2 | Multiplet (m) |

Note: Expected values are based on general principles and data for analogous indoline structures. The exact chemical shifts and coupling constants require experimental measurement.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound is expected to display two signals in the aliphatic region for C2 and C3, and multiple signals in the aromatic region for the 12 aromatic carbons (some of which may overlap due to symmetry or similar chemical environments). The carbons directly attached to the nitrogen (C2 and C7a) will be influenced by its electronegativity.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~47 |

| C-3 | ~31 |

| Aromatic C (Indoline) | ~110 - 152 |

Note: Expected values are based on general principles and data for analogous indoline and phenyl-substituted aromatic structures.

While ¹H and ¹³C NMR provide primary structural data, multi-dimensional NMR techniques are essential for definitive assignments and confirming connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to confirm the coupling between the protons on C2 and C3, which would show a cross-peak indicating their connectivity within the five-membered ring. It would also help delineate the coupling networks within the individual aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively assign the ¹H signals for C2 and C3 to their corresponding ¹³C signals and link the aromatic protons to their respective aromatic carbons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural moieties.

Key expected absorptions include a sharp peak for the N-H stretch of the secondary amine, multiple bands for the aromatic and aliphatic C-H stretches, and strong absorptions corresponding to the C=C stretching vibrations of the two aromatic rings.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | ~3350 - 3450 |

| C-H Stretch (Aromatic) | Aryl C-H | ~3000 - 3100 |

| C-H Stretch (Aliphatic) | Alkyl C-H | ~2850 - 2960 |

| C=C Stretch (Aromatic) | Aryl Ring | ~1450 - 1600 |

Note: These are characteristic ranges for the specified functional groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic systems. The presence of the phenyl group attached to the indoline core constitutes an extended chromophore, which would be expected to show characteristic absorption maxima (λ_max). The spectrum would likely display strong absorptions below 300 nm, characteristic of substituted benzene (B151609) derivatives.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (molecular formula C₁₄H₁₃N), the molecular weight is approximately 195.26 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 195.

The fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways could include:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Cleavage of the bond between the rings, resulting in fragments corresponding to the phenyl cation (m/z 77) or the indoline moiety.

Ring opening of the dihydroindole structure.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Extensive searches of publicly available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its crystalline structure, including its crystal system, space group, and unit cell dimensions, is not available at this time.

Theoretical and Computational Chemistry of 4 Phenyl 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Investigations of Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure and properties of molecules. materialsciencejournal.orgresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. materialsciencejournal.org For a molecule like 4-phenyl-2,3-dihydro-1H-indole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its fundamental chemical characteristics. researchgate.netekb.eg

Optimized Molecular Geometries and Conformational Landscapes

A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. researchgate.net This optimization process yields precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in a study of a 1,5-benzodiazepine derivative, DFT calculations provided detailed bond lengths, showing variations such as a C32-Br41 bond at 1.9178 Å and an N10-H11 bond at 1.0813 Å. researchgate.net

For this compound, such calculations would define the spatial relationship between the dihydroindole core and the phenyl substituent. Conformational analysis, which explores the different stable conformations and the energy barriers between them, is also crucial. sciforum.net Studies on similar structures, like 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, have used DFT to establish the planarity of the dihydroindole ring system (r.m.s. deviation = 0.0157 Å). researchgate.net This analysis is vital for understanding how the molecule's shape influences its interactions.

Below is a table showing representative optimized geometrical parameters for a related benzodiazepine (B76468) compound, illustrating the type of data obtained from DFT calculations.

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

|---|---|---|---|

| C1-C2 | 1.4206 | C2-C1-C6 | 119.58 |

| C1-C6 | 1.3965 | C2-C1-N7 | 121.28 |

| C1-N7 | 1.4013 | C1-C2-C3 | 120.35 |

| C2-C3 | 1.3951 | C1-N7-C8 | 125.86 |

| N10-H11 | 1.0813 | H11-N10-C9 | 114.73 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com A small energy gap suggests that the molecule can be easily excited, implying higher reactivity. materialsciencejournal.orgtandfonline.com

For this compound, FMO analysis would reveal the distribution of these key orbitals. In related heterocyclic systems, the HOMO is often localized on electron-rich portions of the molecule, such as an indole (B1671886) or naphthalene (B1677914) ring, while the LUMO may be distributed elsewhere, indicating sites for charge transfer. materialsciencejournal.orgtandfonline.com For example, in a study of a piperidin-4-one derivative, the HOMO was found on one indole moiety while the LUMO was localized on another. tandfonline.com The energy gap for this compound was calculated to be 3.59 eV. tandfonline.com

The following table presents FMO data for several complex heterocyclic compounds, demonstrating the typical range of values obtained.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | -4.85 | -0.60 | 4.25 | materialsciencejournal.org |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | -5.168 | -1.577 | 3.59 | tandfonline.com |

| Salicylaldehyde-based material (Compound 6) | -5.912 | -1.779 | 4.133 | acs.org |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. ekb.egtandfonline.com The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: electron-rich regions, which are prone to electrophilic attack, are typically colored red, while electron-poor regions, susceptible to nucleophilic attack, are colored blue. nih.govacs.org

In studies of complex indole derivatives, MEP maps have shown that the highest negative potential (red areas) is often located around electronegative atoms like oxygen or nitrogen, identifying these as the most favorable sites for electrophilic interaction. nih.gov Conversely, hydrogen atoms attached to nitrogen often appear as regions of high positive potential (blue areas), indicating sites for nucleophilic attack. nih.gov For this compound, an MEP analysis would highlight the electrostatic characteristics of the indole nitrogen, the aromatic rings, and the dihydro- portion of the molecule, providing a visual guide to its reactivity.

Predicted Vibrational Frequencies and Electronic Spectra for Spectroscopic Correlation

DFT calculations are highly effective at predicting vibrational frequencies, which correspond to the stretching, bending, and torsional motions of atoms within a molecule. researchgate.net These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. researchgate.networldscientific.com Calculated frequencies are often scaled by a factor to improve agreement with experimental results. researchgate.net For example, a study on a benzodiazepine derivative showed good correlation between the computed vibrational frequencies and the experimental FT-IR spectrum, confirming structural assignments. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of a molecule. ekb.egnih.gov This method calculates the energies of electronic transitions, typically from occupied to unoccupied orbitals (like HOMO → LUMO), which correspond to the absorption bands observed experimentally. ekb.eg Such analysis helps to understand the electronic properties and the origin of the molecule's color and photophysical behavior. nih.gov

Global and Local Reactivity Descriptors

Beyond the HOMO-LUMO gap, a suite of global and local reactivity descriptors can be derived from DFT calculations to provide a more nuanced understanding of chemical behavior. ekb.egmalayajournal.org

Global Reactivity Descriptors , calculated from HOMO and LUMO energies, describe the molecule's reactivity as a whole. materialsciencejournal.orgmdpi.com Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. irjweb.com

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. materialsciencejournal.orgirjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. materialsciencejournal.orgresearchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. materialsciencejournal.orgresearchgate.net

Local Reactivity Descriptors , such as the Fukui function , identify the most reactive sites within a molecule. ekb.egresearchgate.net The Fukui function indicates the change in electron density at a specific atomic site upon the addition or removal of an electron, thus highlighting regions most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netmdpi.com

The table below provides calculated global reactivity descriptors for a related perimidine derivative.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 4.85 eV |

| Electron Affinity (A) | 0.60 eV |

| Chemical Hardness (η) | 2.12 eV |

| Chemical Softness (S) | 0.47 eV-1 |

| Chemical Potential (μ) | -2.72 eV |

| Electrophilicity Index (ω) | 1.75 eV |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density. tandfonline.com By examining the electron density (ρ) and its Laplacian (∇²ρ) at specific points called bond critical points (BCPs), QTAIM can define atomic boundaries and characterize the nature of interatomic interactions. tandfonline.com This analysis distinguishes between shared interactions (covalent bonds) and closed-shell interactions (like ionic bonds and van der Waals forces). For this compound, QTAIM would be instrumental in quantifying the strength and nature of the covalent bonds within the indole and phenyl rings, as well as probing potential non-covalent interactions, such as intramolecular hydrogen bonds, that contribute to its conformational stability. tandfonline.com

Natural Bonding Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis provides a detailed picture of the electron density distribution and the stabilizing effects of hyperconjugative interactions within the molecule.

Hyperconjugation involves the interaction of a filled (donor) orbital with an adjacent empty (acceptor) orbital. In the context of this compound, these interactions play a crucial role in stabilizing the molecule. The NBO analysis quantifies the strength of these donor-acceptor interactions through the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction. nih.gov

Table 1: Representative Hyperconjugative Interactions and Stabilization Energies (E(2)) in Indole-related Structures

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ(C-C) | > 5.0 | n → σ |

| LP (1) N | π(Aromatic Ring) | > 20.0 | n → π |

| σ (C-H) | σ(C-C) | ~ 2.0 - 5.0 | σ → σ |

| σ (C-C) | σ(C-C) | ~ 2.0 - 5.0 | σ → σ |

| π (Aromatic Ring) | π(Aromatic Ring) | > 15.0 | π → π |

Note: The values presented are illustrative and based on computational studies of various substituted indole and indoline (B122111) derivatives. The actual values for this compound would require specific computational analysis.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgacs.org By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, computational modeling can provide detailed insights into reaction pathways, activation energies, and the stereoselectivity of the products. Although specific studies on this exact molecule are limited, research on the synthesis and reactions of related indole and indoline derivatives demonstrates the power of this approach. researchgate.netmdpi.com

For instance, the synthesis of substituted indolines often involves catalytic processes, such as the asymmetric hydrogenation of indoles. chinesechemsoc.org Computational modeling can be used to:

Elucidate the catalytic cycle: Modeling helps in understanding the role of the catalyst, the formation of key intermediates, and the regeneration of the catalyst. rsc.org

Determine the reaction pathway: DFT calculations can map out the energetic profile of the entire reaction, showing the Gibbs free energy changes at each step. researchgate.net

Characterize Transition States: By locating the transition state structure (a first-order saddle point on the potential energy surface), the activation energy barrier for a reaction step can be calculated. This is confirmed by vibrational analysis, where the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Predict Stereoselectivity: In asymmetric synthesis, computational models can explain and predict the enantioselectivity by comparing the energies of the transition states leading to different stereoisomers. acs.org

A common reaction studied computationally is the electrophilic substitution on the indole ring. ic.ac.uk While the dihydroindole ring in this compound is saturated, the phenyl group and the nitrogen atom remain potential sites for various reactions. Computational modeling of a reaction, such as N-alkylation or electrophilic attack on the phenyl ring, would involve calculating the relative energies of possible intermediates and transition states to predict the most likely outcome.

Table 2: Typical Data from Computational Modeling of a Reaction Step

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

| Reactants | 0.0 | - | 0 |

| Transition State (TS) | +15 to +30 | Bond forming/breaking distances | 1 |

| Intermediate | -5 to +5 | Fully formed new bonds | 0 |

| Products | < 0 (for exothermic) | - | 0 |

Note: This table provides a generalized example of the kind of data generated from computational studies of reaction mechanisms. The specific values are highly dependent on the reaction being studied.

Mechanistic Investigations of Reactions Involving the 4 Phenyl 2,3 Dihydro 1h Indole Moiety

Elucidation of Reaction Intermediates and Transition States

Reaction mechanisms are defined by the intermediates and transition states that connect reactants to products. fiveable.medalalinstitute.com Intermediates are short-lived, real molecules that exist in energy minima along the reaction coordinate, while transition states are high-energy, fleeting configurations at the peak of an energy barrier. fiveable.medalalinstitute.com Identifying these species is crucial for a complete mechanistic picture. numberanalytics.com

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces and characterizing transient structures. acs.orgnih.gov For reactions involving the indole (B1671886) core, such as cycloadditions or rearrangements, DFT can be used to:

Locate Transition States: By identifying the geometry of the highest energy point along a reaction pathway, the activation energy can be calculated. e3s-conferences.orgresearchgate.net For instance, in aza-Friedel–Crafts reactions on indoles, the transition state involves a complex where a chiral catalyst binds to both the indole and the electrophile, organizing them in a chiral pocket to ensure stereoselectivity. beilstein-journals.org

Validate Intermediates: Proposed intermediates, such as carbocations, radicals, or metal-bound species, can be modeled to confirm their stability and electronic structure. fiveable.me In dearomative additions to indoles, DFT calculations have supported a stepwise mechanism by showing that the initial carbon-carbon bond formation at the C3 position leads to a stable intermediate, which then undergoes ring closure. acs.org

Predict Reaction Pathways: By comparing the energy barriers of different possible pathways, the most likely mechanism can be determined. e3s-conferences.org For example, calculations on the hydrodenitrogenation of indole on metal surfaces helped determine that the rate-determining step is the opening of the heterocyclic ring. mdpi.com

The table below illustrates how DFT calculations are used to compare the energies of different transition states to predict the outcome of a reaction involving an indole nucleus.

| Reaction Type | Competing Pathways | Calculated Energy Barrier (kcal/mol) | Predicted Outcome | Reference |

| Dearomative (3+2) Annulation | C3-attack leading to product 12 (TS1‡) vs. C2-attack leading to regioisomer 21 | TS1‡ is 2.9 kcal/mol lower than the TS for C2-attack | Kinetic preference for product 12 | acs.org |

| Trifluoroethylation | C3-substitution vs. C1- or C2-substitution | C3-substitution has a significantly lower barrier | Exclusive formation of the C3-substituted product | rsc.org |

| Rhodium vs. Copper Catalyzed Rearrangement | nih.govnih.gov-rearrangement (metal-free ylide) vs. acs.orgnih.gov-rearrangement (metal-coordinated ion pair) | The pathway depends on the catalyst's ability to dissociate or remain coordinated. | Rhodium favors nih.govnih.gov, Copper favors acs.orgnih.gov. | nih.gov |

Experimental Techniques: Spectroscopic methods are essential for detecting and characterizing transient species. numberanalytics.com Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy can monitor the progress of a reaction and, in some cases, directly observe intermediates. numberanalytics.com

Role of Catalysts and Reagents in Stereochemical and Regiochemical Control

Catalysts and reagents are pivotal in directing the outcome of reactions involving the dihydroindole core, determining where a new bond forms (regioselectivity) and in what three-dimensional orientation (stereoselectivity). numberanalytics.com

Stereochemical Control: Chiral catalysts are substances that accelerate a reaction while favoring the formation of one enantiomer over another. numberanalytics.com This is critical in pharmaceutical chemistry, where a molecule's biological activity is often dependent on its specific 3D shape.

Chiral Phosphoric Acids (CPAs): These have emerged as powerful organocatalysts. In many reactions, the CPA acts as a bifunctional catalyst, activating both the nucleophile (the indole) and the electrophile through a network of hydrogen bonds. beilstein-journals.orgacs.org This dual activation holds the reactants in a well-defined chiral environment, dictating the face from which the nucleophilic attack occurs. acs.orgacs.org

Transition Metal Catalysts: Chiral ligands coordinated to metals like rhodium, copper, or nickel can create a chiral pocket around the metal center. nih.govacs.org In a Ni(II)-catalyzed Friedel-Crafts reaction of indoles, a chiral BOX ligand complex was used to achieve high enantioselectivity by controlling the approach of the indole to the electrophile. acs.org

Regiochemical Control: The choice of catalyst can also direct a reaction to occur at different positions on the indole ring, leading to different constitutional isomers.

Catalyst-Controlled Divergence: In a notable example, rearrangements of onium ylides derived from indole substrates were shown to yield different products based on the catalyst used. A rhodium catalyst promoted a nih.govnih.gov-rearrangement via a metal-free ylide intermediate, while a copper catalyst led to a acs.orgnih.gov-rearrangement through a metal-coordinated ion-pair. nih.gov

Solvent and Additive Effects: The reaction environment can be just as important as the catalyst. In the manganese-catalyzed alkylation of indolines, using different solvents allowed for selective alkylation at either the C3 position or the nitrogen atom. organic-chemistry.org Similarly, in silver-catalyzed tandem reactions, the addition of acetic acid was found to be crucial for activating an imino group and achieving high yields. rsc.org

Radical and Ionic Pathways in Dihydroindole Syntheses and Transformations

The formation and functionalization of the dihydroindole ring can proceed through distinct mechanistic pathways involving either charged intermediates (ionic) or species with unpaired electrons (radical).

Ionic Pathways: These reactions involve the formation of intermediates like carbocations or carbanions.

Friedel-Crafts Type Reactions: The aza-Friedel–Crafts reaction is a classic example where the electron-rich indole ring acts as a nucleophile, attacking an electrophilic imine. beilstein-journals.org This process is often catalyzed by a Brønsted or Lewis acid, which activates the imine by protonation or coordination, making it more susceptible to attack. beilstein-journals.orgrsc.org

Cyclization via Nucleophilic Attack: The synthesis of the core ring system can involve the intramolecular attack of a nitrogen nucleophile onto an electrophilic center. For example, the Bischler indole synthesis proceeds through the acid-catalyzed cyclization of an α-arylamino-ketone. bhu.ac.in

Radical Pathways: These mechanisms involve intermediates with unpaired electrons and are often initiated by light (photoredox catalysis) or radical initiators.

Photocatalytic Cycloadditions: A visible-light-mediated intermolecular [2+2] cycloaddition between indoles and alkenes has been developed. nih.gov DFT studies suggest this reaction is initiated by a triplet-triplet energy transfer from a photocatalyst to the indole, generating an excited state that can react with the alkene. nih.gov

Radical Cyclization: Dihydroindoles can be formed via the cyclization of radicals onto an aromatic ring. researchgate.net For instance, an aryl radical, generated from an o-bromo-N-methylanilide, can undergo translocation and subsequent intramolecular homolytic substitution to form an oxindole (B195798), a related structure. researchgate.net Another method involves a cobalt(III)-carbene radical intermediate which undergoes a 1,5-hydrogen atom transfer to form a more stable radical that then cyclizes to afford the indoline (B122111) product. researchgate.net

Kinetic and Thermodynamic Considerations in Dihydroindole Reactivity

The outcome of a chemical reaction is governed by both kinetics (the rate of reaction) and thermodynamics (the relative stability of products). libretexts.org The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. libretexts.org These two are not always the same.

Kinetic vs. Thermodynamic Control: In the electrophilic addition to conjugated dienes, for example, different products can be favored by changing the reaction temperature. libretexts.org At low temperatures, the reaction is irreversible, and the kinetic product (from the lowest activation energy barrier) dominates. At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium and form the more stable thermodynamic product. libretexts.org

Application to Indole Chemistry: This principle is relevant in reactions of the indole nucleus. In a dearomative (3+2) annulation reaction, DFT calculations showed that the observed product was the kinetic product. acs.org Although the regioisomeric product was calculated to be more stable (thermodynamically favored), the transition state leading to it was higher in energy, preventing its formation under the reaction conditions. acs.org

Experimental studies can quantify these effects. For the bromination of various methyl-substituted indoles, the specific reaction rates and activation energies were determined, providing quantitative data on how the substituent position affects the reaction kinetics. sciensage.info Such studies allow for a precise understanding of the electronic and steric factors that govern the reactivity of the indole scaffold. sciensage.info

The table below summarizes key kinetic and thermodynamic parameters for the bromination of methyl indoles.

| Compound | Specific Reaction Rate at 306 K (M⁻¹s⁻¹) | Energy of Activation (kJ/mol) | Entropy of Activation (J/K·mol) | Reference |

| 1-methyl indole | 2800 | 35.2 | -54.7 | sciensage.info |

| 2-methyl indole | 4955 | 29.8 | -68.4 | sciensage.info |

| 3-methyl indole | 1558 | 39.5 | -46.5 | sciensage.info |

This data quantitatively demonstrates how the position of a methyl group influences the rate of electrophilic attack on the indole ring, with the 2-methyl isomer being the most reactive under these conditions. sciensage.info

Structure Property Relationships of 4 Phenyl 2,3 Dihydro 1h Indole Analogues

Systematic Modification of the 4-Phenyl-2,3-dihydro-1H-indole Core

Systematic modifications of the this compound core are strategically undertaken to explore and optimize the biological activity of its analogues. Researchers have focused on several key positions for modification: the indole (B1671886) nitrogen (N1), the phenyl ring at position 4, and the dihydroindole ring itself.

Key modifications often involve:

N-Substitution : The indole nitrogen is a common site for introducing a variety of substituents. This can influence the compound's polarity, solubility, and ability to form hydrogen bonds. For instance, in a series of 4-phenylindoline derivatives developed as PD-1/PD-L1 interaction inhibitors, modifications to the side chain on the indole nitrogen were found to be crucial for binding to the PD-L1 protein. researchgate.netnih.gov

Substitution on the 4-Phenyl Ring : The phenyl group at the 4-position is another critical area for modification. Introducing different substituents can alter the electronic properties and steric profile of the molecule, which in turn can affect its binding affinity to target proteins.

Modifications on the Dihydroindole Ring : Alterations to the dihydroindole portion of the scaffold, while less common, can also be explored to fine-tune the molecule's three-dimensional shape and rigidity.

A notable example of systematic modification is the synthesis of a novel series of 4-phenylindoline derivatives designed to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. nih.gov In this study, various side chains were introduced at the N1 position of the indoline (B122111) ring, leading to the identification of compounds with potent inhibitory activity. nih.gov

Impact of Substituent Effects on Chemical Reactivity and Stability Profiles

The introduction of different substituents to the this compound core has a profound impact on the chemical reactivity and stability of the resulting analogues. These effects are primarily governed by the electronic and steric nature of the substituents.

Electronic Effects : The electron-donating or electron-withdrawing nature of a substituent can influence the electron density distribution within the molecule. For example, electron-withdrawing groups on the phenyl ring can affect the pKa of the indole nitrogen, influencing its basicity and nucleophilicity. Conversely, electron-donating groups can increase the electron density of the aromatic system, potentially altering its susceptibility to electrophilic attack. science.gov

Steric Effects : The size and shape of substituents can introduce steric hindrance, which can affect the molecule's ability to adopt certain conformations and interact with biological targets. For instance, bulky substituents on the 4-phenyl ring might restrict the rotation of the phenyl group, locking the molecule into a specific conformation that could be either favorable or unfavorable for binding.

Studies on related heterocyclic systems, such as 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, have demonstrated that halogen substituents can significantly impact interactions with proteins like human serum albumin (HSA). nih.gov The binding affinity was observed to increase with the increasing atomic number of the halogen, highlighting the role of substituent effects in modulating intermolecular interactions. nih.gov

Exploration of Molecular Scaffolds for Functional Design

The this compound scaffold is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The inherent structural features of the 4-phenylindoline core make it an attractive starting point for the design of new functional molecules.

The indole nucleus itself is a well-known pharmacophore present in numerous natural products and biologically active compounds. rsc.org Its incorporation into a dihydro-form and the addition of a phenyl group at the 4-position creates a unique three-dimensional structure that can be further elaborated to target specific biological pathways.

For example, the 4-phenylindoline scaffold has been successfully utilized to develop potent inhibitors of the PD-1/PD-L1 protein-protein interaction, which is a key target in cancer immunotherapy. nih.govresearchgate.net The design of these inhibitors involved leveraging the scaffold's ability to present key functional groups in a specific spatial orientation to interact with amino acid residues in the binding pocket of the PD-L1 dimer. researchgate.netnih.gov

The versatility of the indole scaffold is further highlighted by its use in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net

Development of Chemical Libraries Based on the Dihydroindole Framework

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new lead molecules. vipergen.com The dihydroindole framework, including this compound, serves as an excellent foundation for the construction of such libraries.

The process of creating a chemical library based on the dihydroindole scaffold typically involves:

Scaffold Synthesis : An efficient and robust synthetic route to the core dihydroindole structure is established.

Diversification : A variety of building blocks are then systematically introduced at different positions of the scaffold to generate a large and diverse collection of analogues. acs.org This can be achieved through techniques like combinatorial chemistry. vipergen.com

A study by Yang et al. introduced a novel 4-phenylindoline scaffold as part of a scaffold hopping strategy to develop new PD-1/PD-L1 inhibitors. researchgate.net This approach demonstrates how new scaffolds can be identified and then used as a basis for creating focused libraries of compounds for biological screening. The goal is to explore the chemical space around a privileged scaffold to discover molecules with improved potency, selectivity, and pharmacokinetic properties. core.ac.uk

The table below provides examples of compounds based on the indole or dihydroindole scaffold and their reported activities.

| Compound Name/Series | Scaffold | Key Modification/Feature | Reported Biological Relevance | Reference |

| A20 and A22 | 4-Phenylindoline | Side chain at N1 of indoline | PD-1/PD-L1 Inhibition | researchgate.netnih.gov |

| P20 | Benzo[d]isoxazole | Fused ring system | PD-1/PD-L1 Inhibition | researchgate.net |

| 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones | Indole-pyrimidine hybrid | Combination of two heterocyclic rings | Anti-inflammatory activity | researchgate.net |

| N-phenylindole derivatives | N-phenylindole | Substitution on the indole nitrogen | Antitubercular activity | nih.gov |

Future Perspectives and Advanced Methodological Integration in 4 Phenyl 2,3 Dihydro 1h Indole Research

Implementation of Green Chemistry Principles in Synthetic Strategies

The synthesis of indole (B1671886) scaffolds, including the 2,3-dihydroindole core, is increasingly being viewed through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign, reducing waste, and minimizing the use of hazardous substances.

A major thrust in green synthetic chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free reaction conditions, frequently paired with microwave irradiation or grinding techniques, have emerged as powerful alternatives. researchgate.netmdpi.com For instance, the Friedländer synthesis of quinolines, a related nitrogen heterocycle, has been successfully performed under solvent-free conditions using poly(phosphoric acid) as a catalyst, demonstrating a method that could be adapted for dihydroindole synthesis. bohrium.com

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and reduced waste. researchgate.net A wide array of catalysts are being explored for indole synthesis:

Heterogeneous Catalysts: Solid-supported catalysts like clayzic (zinc chloride exchanged montmorillonite (B579905) K-10 clay) and heteropoly acids are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.netinnovareacademics.inresearchgate.net Clayzic, for example, has been used as an eco-friendly catalyst for producing 2-phenyl-1H-indoles. innovareacademics.in

Homogeneous Catalysts: While more challenging to recover, catalysts like triphenylphosphine (B44618) have been reported for the efficient synthesis of dihydropyrimidine (B8664642) derivatives in ethanol, showcasing the potential for milder reaction conditions. researchgate.net

Ionic Liquids: These compounds can act as both the solvent and promoter for reactions, offering a recyclable medium with minimal environmental impact. tandfonline.com One-pot syntheses of dihydro-1H-indol-4(5H)-one derivatives have been achieved at room temperature using ionic liquids. tandfonline.com

These catalytic and solvent-free approaches represent a significant step towards more sustainable production methods for 4-phenyl-2,3-dihydro-1H-indole.

The reliance on petrochemicals for starting materials is a significant sustainability challenge. A key principle of green chemistry is the use of renewable feedstocks. bridgew.edu Researchers are exploring biomass-derived platform chemicals, such as glycerol (B35011) and lignin, as sustainable starting points for synthesizing valuable chemicals, including the indole nucleus. researchgate.netrhhz.netosti.govwordpress.com This shift not only addresses the depletion of fossil fuels but also opens new synthetic pathways from readily available biological sources. wordpress.com

Atom economy, a concept that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is another critical consideration. mdpi.com Synthetic strategies that maximize atom economy, such as tandem, cascade, or domino reactions, are highly desirable. mdpi.com These reactions combine multiple transformations into a single step without isolating intermediates, which saves time, resources, and reduces waste. rsc.org The development of such one-pot processes for constructing the this compound framework is a key area of future research. rsc.orgorganic-chemistry.org

Integration of Automation and High-Throughput Techniques in Synthesis and Screening

The traditional, manual approach to chemical synthesis and screening is often slow and resource-intensive. The integration of automation and high-throughput techniques is revolutionizing this process, enabling researchers to explore chemical space more rapidly and efficiently. nih.govrsc.org

Acoustic Droplet Ejection (ADE) technology is a prime example of this shift. rsc.orgresearchgate.netnih.gov It uses sound waves to precisely transfer nanoliter volumes of reagents, allowing for the automated, miniaturized synthesis of vast compound libraries on a nanomole scale. nih.govrsc.org This approach has been successfully applied to the synthesis of diverse indole derivatives. nih.govnih.gov The benefits of such automated platforms are numerous and are summarized in the table below.

| Feature | Advantage | Relevance to Dihydroindole Research |

| Miniaturization (nL-µL scale) | Reduces consumption of reagents, solvents, and consumables. researchgate.net | Lowers costs and environmental impact for synthesizing and testing this compound derivatives. |

| Speed and Automation | Enables rapid synthesis of large libraries (e.g., 384-well plates). nih.govnih.gov | Accelerates the discovery of new synthetic routes and structure-activity relationships. researchgate.net |

| High-Throughput Screening | Allows for rapid screening of reaction conditions or biological activity. mdpi.comfrontiersin.org | Optimizes synthesis protocols and quickly identifies derivatives with desired properties. |

| Data Generation | Produces large datasets that can be analyzed to understand reaction scope and limitations. nih.govrsc.org | Provides deeper insights into the chemical space around the dihydroindole scaffold. |

| Safety | Minimizes handling of potentially hazardous materials. acs.org | Improves laboratory safety during the exploration of new chemical entities. |

By combining automated synthesis with rapid analytical methods like mass spectrometry, researchers can screen thousands of reaction conditions or compound variations in a fraction of the time, accelerating the path from discovery to application for novel dihydroindole structures. frontiersin.org

Advancements in Spectroscopic and Computational Tools for Comprehensive Analysis

Accurate structural characterization is fundamental to chemical research. The analysis of this compound and its analogues relies on a suite of spectroscopic techniques, which are continually advancing in precision and capability.

Modern analytical workflows combine experimental data with computational modeling for a more comprehensive understanding of molecular structure and properties. bohrium.combohrium.com

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the carbon-hydrogen framework (¹H and ¹³C NMR), connectivity, and stereochemistry. najah.edujmchemsci.commdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound, and aids in structural elucidation through fragmentation patterns. jmchemsci.commdpi.comijpsjournal.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=O, aromatic C-H) within the molecule. bohrium.commdpi.com |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound, including bond lengths and angles. najah.edu |

| Computational Chemistry (e.g., DFT) | Calculates optimized molecular geometries, predicts spectroscopic data (NMR, IR), and analyzes electronic properties like HOMO-LUMO orbitals. bohrium.combohrium.com |

The synergy between experimental spectroscopy and computational chemistry is particularly powerful. For example, Density Functional Theory (DFT) calculations can predict NMR and IR spectra, which can then be compared with experimental results to confirm structural assignments with a high degree of confidence. bohrium.combohrium.com This integrated approach is essential for unambiguously characterizing novel and complex dihydroindole derivatives.

Computational Design of Novel Dihydroindole Architectures

Beyond analysis, computational tools are increasingly used for the proactive design of new molecules with specific desired properties. paacademy.comarchdaily.comatp.ag This in silico approach allows chemists to design, evaluate, and prioritize novel dihydroindole architectures before committing resources to their synthesis. ijpsjournal.com

Key computational design strategies include:

Virtual Screening and Molecular Docking: These methods are used to predict how a library of virtual compounds will bind to a biological target, such as an enzyme or receptor. ijpsjournal.com This is invaluable for designing new therapeutic agents based on the dihydroindole scaffold.

Pharmacokinetic (ADMET) Prediction: Algorithms can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule. nih.gov This helps in the early identification of candidates with favorable drug-like properties and avoids late-stage failures.

Generative Design: Using algorithms and artificial intelligence, computers can generate novel molecular structures based on a set of desired parameters and constraints. atp.ag This can help explore uncharted areas of chemical space and propose innovative dihydroindole-based compounds that a human designer might not have conceived.

Computational design streamlines the discovery process by focusing laboratory efforts on compounds with the highest probability of success. paacademy.com This data-driven approach is becoming indispensable for creating the next generation of functional molecules derived from the this compound core.

Q & A

Q. What are the common synthetic routes for 4-phenyl-2,3-dihydro-1H-indole, and how can experimental conditions be optimized?

- Methodological Answer : A widely used approach involves palladium-catalyzed cross-coupling reactions. For example, a one-pot synthesis starting from 2,3-dihaloanilides with alkynes (e.g., 1-hexyne) in the presence of PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) in DMA solvent at 40–80°C yields functionalized indoles . Another method employs condensation reactions under reflux, such as reacting benzaldehyde with nitroacetophenone in glacial acetic acid and ammonium acetate, followed by recrystallization . Optimization includes adjusting reaction time, temperature, and stoichiometry (e.g., 1.2–1.5 equiv of alkyne for halogen substitution).

Q. Table 1: Synthesis Conditions Comparison

| Method | Catalysts/Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | PdCl₂(PPh₃)₂, CuI, DMA | 40–80°C | 77–95% | |

| Acidic Condensation | NH₄OAc, AcOH | Reflux | ~80% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, ¹H NMR of 2-butyl-4-fluoro-1H-indole shows distinct signals for alkyl chains (δ 0.99 ppm, triplet) and aromatic protons (δ 6.35–7.11 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is standard for resolving crystal structures. Dihedral angles between substituents (e.g., 88.33° between sulfonyl-phenyl and indole rings) and hydrogen-bonding motifs (e.g., S(6) ring motifs) provide structural insights .

Q. How can researchers functionalize the indole core for diverse applications?

- Methodological Answer : Functionalization often targets the nitrogen or C4 position. For example:

- N-Substitution : Benzenesulfonyl groups can be introduced via sulfonation reactions, as seen in 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole .

- C4 Modification : Halogenation (e.g., bromine at C4) or coupling with fluorinated benzyl groups (e.g., 3,4-difluorobenzyl) enhances biological activity .

Advanced Research Questions

Q. How can stereochemical challenges in indole synthesis be addressed, particularly for diastereomers?

- Methodological Answer : Chiral HPLC separation is effective for isolating enantiomers. For example, racemic 2,3,3-trimethyl-5-(3-nitrophenyl)-2,3-dihydro-1H-indole was resolved using a Chiralcel OD column (5:95 IPA:hexane), achieving >99% enantiomeric excess . Computational modeling (e.g., density functional theory) can also predict steric and electronic effects guiding stereoselective synthesis.

Q. What strategies are used to analyze hydrogen-bonding networks in indole derivatives, and how do they influence crystal packing?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like R₂²(12) or R₄⁴(18) rings. For instance, C–H⋯O bonds in 1-benzenesulfonyl derivatives form intramolecular S(6) motifs, while intermolecular C–H⋯S bonds stabilize crystal lattices . SHELX software refines these interactions using high-resolution diffraction data .

Q. How can contradictory crystallographic data (e.g., bond angles, dihedral discrepancies) be resolved?

- Methodological Answer :

- Twin Refinement : For twinned crystals (e.g., inversion twins in compound II ), SHELXL’s TWIN command refines overlapping domains.

- Validation Tools : Programs like PLATON check for geometric outliers. For example, sp² hybridization at nitrogen is confirmed if bond angles sum to ~360° .

Q. Table 2: Key Crystallographic Parameters

| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bonds | Reference |

|---|---|---|---|---|

| Benzenesulfonyl-indole | P21/n | 88.33 (sulfonyl-phenyl) | C–H⋯O (intramolecular) |

Q. What advanced synthetic methods enable the incorporation of fluorinated or heterocyclic groups into the indole scaffold?

- Methodological Answer :

- Fluorinated Solvents : Hexafluoropropan-2-ol enhances electrophilic substitution at C4, enabling reactions with 2-aminothiophenol to form benzo-fused heterocycles .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15 min for cyclization in DMF with acetic acid catalysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings